molecular formula C12H17ClN2O2 B1523789 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 1258640-80-0

6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No. B1523789
CAS RN: 1258640-80-0
M. Wt: 256.73 g/mol
InChI Key: VCCHWAPMJQFCQA-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride is a chemical compound used in diverse scientific research . It has a CAS number of 1258640-80-0 .


Synthesis Analysis

The synthesis of similar compounds involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular formula of 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride is C12H17ClN2O2 . The molecular weight is 256.73 .


Chemical Reactions Analysis

There are several chemical reactions associated with similar compounds. For instance, mechanochemically activated magnesium (0) metal is a highly active mediator for the direct C-4-H alkylation of pyridines with alkyl halides . This reaction offers excellent regioselectivity and substrate scope .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One significant application involves the synthesis of derivatives for pharmacological evaluation. For instance, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous pyridine and azepine derivatives demonstrates the compound's potential as a precursor for anti-inflammatory and analgesic agents. Through quantitative structure-activity relationship (QSAR) studies, these derivatives have shown promising analgesic and anti-inflammatory properties, with specific compounds undergoing advanced pharmacological evaluation as potential anti-inflammatory agents (Muchowski et al., 1985).

Chemical Reactions and Mechanisms

Another area of research focuses on the chemical reactions and mechanisms involving cyclic amines. The compound has been involved in redox-annulations with α,β-unsaturated carbonyl compounds, showcasing its versatility in generating conjugated azomethine ylides, leading to the synthesis of ring-fused pyrrolines. These findings underscore the compound's role in advancing the understanding of cyclic amine reactivity and the development of new synthetic methodologies (Kang et al., 2015).

Coordination Chemistry and Material Science

In coordination chemistry and material science, the compound has been utilized to explore the reactivity of pyridine tricarboxylic acid with Zn(II) salts under various conditions, leading to the formation of coordination polymers with diverse structures. These studies not only reveal the compound's potential in forming complex structures but also open avenues for designing new materials with specific properties (Ghosh et al., 2004).

Novel Derivatives and Biological Activity

Research has also been conducted on the synthesis of novel derivatives of ε-aminocaproic and γ-aminobutyric acid modified with pyridin-2-yl substituents, aiming to investigate their potential biological activities. These derivatives have shown promise in various biological applications, indicating the broad applicability of the compound in developing biologically active substances (Shilin et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

6-(azepan-1-yl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCHWAPMJQFCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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